2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
Overview
Description
2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid is an organic compound with the molecular formula C8H14O3S It is characterized by the presence of a tetrahydropyran ring attached to a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid typically involves the reaction of tetrahydropyran-2-methanol with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the tetrahydropyran ring and the acetic acid moiety. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The tetrahydropyran ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Oxan-2-ylmethyl)sulfanyl]propanoic acid
- 2-[(Oxan-2-ylmethyl)sulfanyl]butanoic acid
- 2-[(Oxan-2-ylmethyl)sulfanyl]pentanoic acid
Uniqueness
2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid is unique due to its specific combination of a tetrahydropyran ring and a sulfanylacetic acid moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(oxan-2-ylmethylsulfanyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c9-8(10)6-12-5-7-3-1-2-4-11-7/h7H,1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLOAIAZNBWRHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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